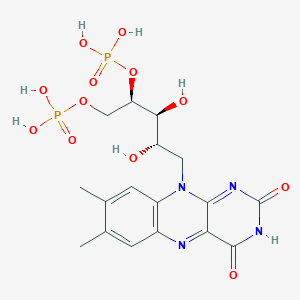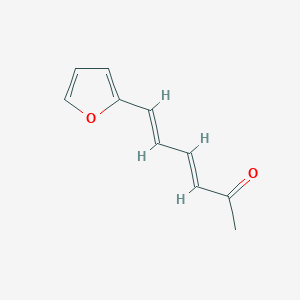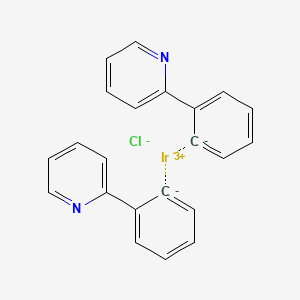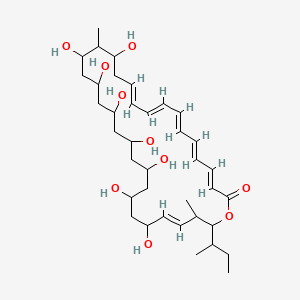
Riboflavin 4',5'-diphosphate
Vue d'ensemble
Description
Synthesis Analysis
The biosynthesis of riboflavin 4',5'-diphosphate involves a series of enzymatically catalyzed reactions. Starting from GTP and ribulose 5-phosphate, the process includes the formation of 6,7-dimethyl-8-ribityllumazine, which then participates in dismutation reactions catalyzed by riboflavin synthase to produce riboflavin. Riboflavin is subsequently phosphorylated to yield riboflavin 4',5'-diphosphate (Fischer & Bacher, 2008), (Volk & Bacher, 1991).
Molecular Structure Analysis
The molecular structure of riboflavin 4',5'-diphosphate is characterized by the presence of a ribityl side chain attached to the isoalloxazine ring. This structure plays a crucial role in its function as a coenzyme, facilitating electron transfer reactions in various enzymatic processes. Detailed structural analysis has been provided by crystallographic studies, revealing how the compound interacts with metal ions and other molecules within the active sites of enzymes (Liao et al., 2001).
Chemical Reactions and Properties
Riboflavin 4',5'-diphosphate is involved in several chemical reactions, primarily serving as a cofactor for various flavoproteins. It undergoes redox reactions, alternating between oxidized and reduced forms (FMN and FMNH2), which are crucial for its role in the electron transport chain and other metabolic processes. Its ability to participate in these reactions is attributed to the unique chemical properties of the isoalloxazine ring system (Scola-Nagelschneider & Hemmerich, 1976).
Physical Properties Analysis
The physical properties of riboflavin 4',5'-diphosphate, such as solubility, stability, and spectroscopic characteristics, are influenced by its molecular structure. These properties are essential for its biological functions and interactions with proteins. For instance, its stability under various conditions affects its role in cellular processes and its interaction with light contributes to its function in photoreceptor proteins (Nielsen, Rauschenbach, & Bacher, 1986).
Chemical Properties Analysis
The chemical properties of riboflavin 4',5'-diphosphate, including its reactivity and binding characteristics, play a pivotal role in its function as a coenzyme. Its ability to accept and donate electrons makes it a vital participant in oxidation-reduction reactions within the cell. The specific interactions between riboflavin 4',5'-diphosphate and enzyme active sites are critical for the catalytic efficiency of flavoenzymes (Nielsen, Rauschenbach, & Bacher, 1983).
Applications De Recherche Scientifique
Riboflavin 4',5'-diphosphate and its analogs are crucial in studying flavoenzyme mechanisms. They are synthesized and separated using high-performance liquid chromatography (HPLC), which is vital for sensitive and accurate determination of these compounds (Nielsen, Rauschenbach, & Bacher, 1986).
Phosphoric acid esters of riboflavin, including riboflavin 4',5'-diphosphate, can be effectively separated and purified using reverse-phase HPLC. This process is essential for obtaining high-purity compounds necessary for biochemical research (Nielsen, Rauschenbach, & Bacher, 1983).
In the context of riboflavin biosynthesis, riboflavin 4',5'-diphosphate is involved in the conversion of ribulose 5-phosphate into essential intermediates for vitamin B2 production. This process has been studied in detail, providing insights into enzymatic mechanisms and potential applications in biotechnology (Steinbacher et al., 2003).
The biosynthesis of riboflavin, which involves riboflavin 4',5'-diphosphate, is a complex process that requires detailed enzymatic understanding. This knowledge is crucial for developing novel applications in nutrition and medicine (Fischer & Bacher, 2008).
Riboflavin 4',5'-diphosphate is used in producing flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), essential cofactors in various biochemical reactions. This underscores its importance in biological systems and potential therapeutic applications (Engelking, 2015).
Propriétés
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROVZJTZFFUDOZ-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 4',5'-diphosphate | |
CAS RN |
86108-25-0 | |
| Record name | Riboflavin 4',5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)


![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)
